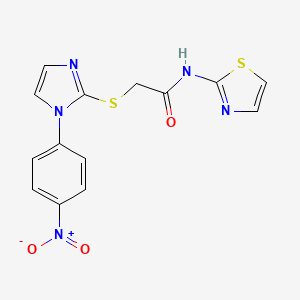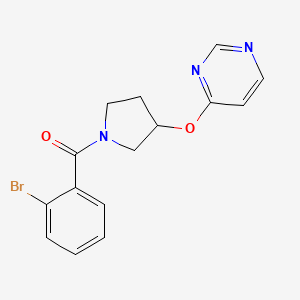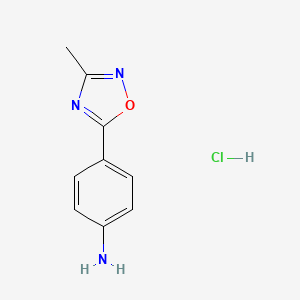
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole motif is structurally diverse and can be found in a variety of substituted anilines .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .作用机制
The exact mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride is not yet fully understood, but it is thought to act by binding to specific receptors or enzymes in cells, leading to changes in cellular signaling pathways. This can result in a range of effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of cellular signaling pathways. It has also been shown to have potential as a fluorescent probe for imaging applications, due to its ability to bind to specific cellular components.
实验室实验的优点和局限性
One of the main advantages of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride is its potential to act as a versatile research tool, due to its ability to bind to a range of cellular components and modulate various signaling pathways. However, its use in lab experiments may be limited by factors such as its solubility, stability, and potential toxicity.
未来方向
There are a number of potential future directions for research on 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride. For example, further investigation is needed to fully understand its mechanism of action and its potential as a fluorescent probe for imaging applications. Additionally, its potential as an anti-tumor agent could be further explored, and its use in other research areas such as drug discovery and chemical biology could also be investigated.
合成方法
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride can be synthesized using a variety of methods, including the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with aniline in the presence of a catalyst such as triethylamine. The resulting product can then be converted to the hydrochloride salt form using hydrochloric acid. Other methods of synthesis have also been reported, including the use of microwave irradiation and other catalysts.
科学研究应用
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride has been shown to exhibit a range of interesting properties that make it a promising candidate for use in various research applications. For example, it has been shown to have potential as a fluorescent probe for imaging applications, as well as a potential ligand for metal ions. It has also been investigated for its potential use as an anti-tumor agent, due to its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h2-5H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLJIADKYUGZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


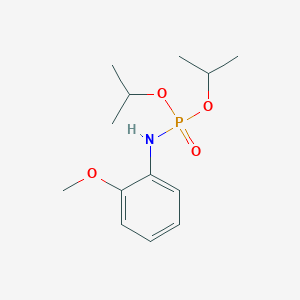
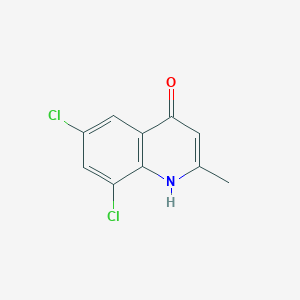
![{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2677459.png)
![2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2677460.png)
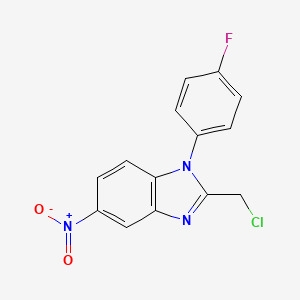
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)
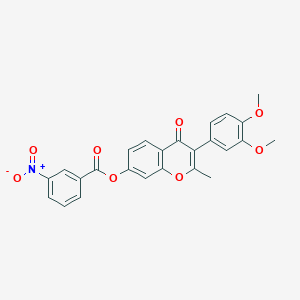
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2677465.png)
![N-((6-methoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carboxamide](/img/structure/B2677466.png)
![7-Fluoro-3-[[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2677468.png)
